molecular formula C8H10N2O4 B1610770 2-((2-Hydroxyethyl)amino)-5-nitrophenol CAS No. 73388-54-2

2-((2-Hydroxyethyl)amino)-5-nitrophenol

Cat. No.: B1610770
CAS No.: 73388-54-2
M. Wt: 198.18 g/mol
InChI Key: YUNHBAIHRNIODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Hydroxyethyl)amino)-5-nitrophenol is a nitroaromatic compound characterized by a phenol ring substituted with a nitro (-NO₂) group at position 5 and a 2-hydroxyethylamino (-NH-CH₂CH₂OH) group at position 2. This structural arrangement imparts unique physicochemical properties, including enhanced solubility due to the hydrophilic hydroxyethyl group and reactivity influenced by the electron-withdrawing nitro group. The compound is primarily used in hair dye formulations and organic synthesis intermediates, leveraging its ability to participate in hydrogen bonding and electrophilic substitution reactions .

Properties

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(10(13)14)5-8(7)12/h1-2,5,9,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNHBAIHRNIODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223629
Record name HC Yellow no. 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73388-54-2
Record name HC Yellow no. 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073388542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow no. 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC YELLOW NO. 11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2885RDL8H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features of 2-((2-Hydroxyethyl)amino)-5-nitrophenol with analogous compounds:

Compound Name Key Functional Groups Substituent Positions Unique Features
This compound -OH (phenol), -NO₂, -NH-CH₂CH₂OH -NO₂ (C5), -NH-CH₂CH₂OH (C2) Single hydroxyethyl group; balanced solubility and reactivity
HC Yellow No. 4 -OH, -NO₂, -N(CH₂CH₂OH)₂ -NO₂ (C5), -N(CH₂CH₂OH)₂ (C2) Bis-hydroxyethylamino group; higher hydrophilicity
HC Yellow No. 2 -NO₂, -NH-CH₂CH₂OH -NO₂ (C2 on adjacent phenyl) Nitro group on adjacent phenyl ring; lower polarity
2-Amino-5-nitrophenol -OH, -NO₂, -NH₂ -NO₂ (C5), -NH₂ (C2) Lacks hydroxyethyl group; higher toxicity
2-((4-Methyl-2-nitrophenyl)amino)ethanol -OH, -NO₂, -NH-CH₂CH₂OH, -CH₃ -NO₂ (C2), -CH₃ (C4) Methyl group enhances steric hindrance; lower toxicity

Physicochemical Properties

  • Solubility: The hydroxyethyl group in this compound improves water solubility compared to non-hydroxylated analogs like 2-amino-5-nitrophenol. However, it is less hydrophilic than HC Yellow No. 4, which has two hydroxyethyl groups .
  • Reactivity: The nitro group at C5 directs electrophilic substitution to the ortho and para positions, while the hydroxyethylamino group acts as a weak electron donor. This contrasts with 2-amino-5-nitrophenol, where the amino group is a stronger electron donor, increasing susceptibility to oxidation .

Case Studies and Research Findings

  • Synthetic Utility: this compound serves as a precursor for Schiff base ligands in coordination chemistry, leveraging its nitro and amino groups for metal chelation. This application is less feasible with HC Yellow No. 4 due to steric hindrance from its bis-hydroxyethyl group .

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